molecular formula C20H15Cl3N2O4 B11976254 ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate

Cat. No.: B11976254
M. Wt: 453.7 g/mol
InChI Key: WKLGQHRLNBWHNV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate is a complex heterocyclic compound. It belongs to the pyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Reaction conditions typically involve moderate to high temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include pyrano[2,3-d]pyrimidine derivatives and other bicyclic heterocycles .

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can act as reactive sites, facilitating interactions with enzymes and receptors in biological systems . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate is unique due to the presence of the 2,4,6-trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C20H15Cl3N2O4

Molecular Weight

453.7 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H15Cl3N2O4/c1-3-27-20(26)16-9(2)28-19(25)11(8-24)17(16)14-4-5-15(29-14)18-12(22)6-10(21)7-13(18)23/h4-7,17H,3,25H2,1-2H3

InChI Key

WKLGQHRLNBWHNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C3=C(C=C(C=C3Cl)Cl)Cl)C#N)N)C

Origin of Product

United States

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